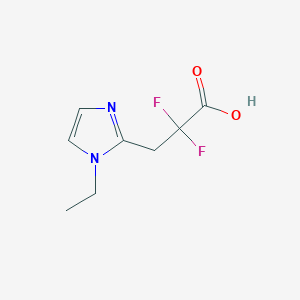

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an imidazole ring substituted with an ethyl group and a difluoropropanoic acid moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Addition of the Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through a nucleophilic substitution reaction using a suitable difluorinated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoropropanoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the difluoropropanoic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Ethyl-1H-imidazole-2-carboxylic acid

- 2,2-Difluoro-3-(1H-imidazol-2-yl)propanoic acid

- 1-Methyl-1H-imidazole-2-carboxylic acid

Uniqueness

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of both an ethyl group and a difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(1-Ethyl-1H-imidazol-2-yl)-2,2-difluoropropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, relevant studies, and applications.

- Molecular Formula : C7H10F2N2O2

- Molar Mass : 174.17 g/mol

- Structure : The compound features a difluoropropanoic acid moiety linked to an ethyl-substituted imidazole ring, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, particularly in cancer cells.

- Receptor Modulation : Research indicates that the compound may interact with nuclear hormone receptors, which play critical roles in regulating gene expression related to cell proliferation and apoptosis.

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Properties

A significant area of research focuses on the anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| A549 (Lung Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

These results indicate a promising potential for further development as an anticancer agent.

Agricultural Applications

In agricultural research, derivatives similar to this compound have been evaluated for their effects on plant growth and development. For instance:

- Seed Germination : Studies have shown that compounds with similar structures can enhance seed germination rates by up to 25% compared to controls.

- Root Development : Enhanced root length and biomass were observed in treated plants, suggesting that these compounds may serve as effective growth regulators.

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer models, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as part of a combination therapy regimen alongside traditional chemotherapeutics.

Case Study 2: Agricultural Growth Promotion

Field trials conducted on barley showed that application of this compound at concentrations of 10^-6 M led to improved vegetative growth metrics compared to untreated plots. The treated barley exhibited increased chlorophyll content and enhanced photosynthetic efficiency.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Ethyl-1H-imidazol-2-yl)-2,2-difluoropropanoic acid, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of imidazole derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butyl propiolate reacts with methimazole under basic conditions to form tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, which is hydrolyzed to yield the target acid . Adapting this method, 3-bromopropanoic acid derivatives could react with 1-ethylimidazole under controlled pH and temperature to introduce the difluoropropanoic acid moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Temperature : Elevated temperatures (60–80°C) accelerate substitution reactions .

- Catalysts : Bases like K₂CO₃ or DABCO improve reaction efficiency .

Table 1: Synthetic Route Comparison

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Basic Research Question

Characterization requires multi-modal analysis:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of imidazole substitution and fluorination patterns. For example, fluorine atoms induce distinct splitting in adjacent proton signals .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₁F₂N₂O₂: theoretical m/z 233.07) .

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the imidazole ring .

Q. How can computational methods enhance the design of experiments for synthesizing and optimizing this compound?

Advanced Research Question

Computational tools reduce trial-and-error approaches:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways .

- Machine Learning : Train models on existing imidazole reaction data to predict optimal solvents/catalysts .

- DOE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., temperature vs. solvent polarity) .

Example Workflow :

Use Gaussian or ORCA for DFT-based transition state analysis.

Validate predictions with small-scale reactions.

Refine conditions using response surface methodology (RSM) .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictory data may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

Purity Validation : Re-characterize batches via HPLC and NMR before testing .

Meta-Analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify consensus .

Collaborative Verification : Partner with independent labs to confirm results .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Advanced Research Question

Scale-up requires balancing efficiency and safety:

- Reactor Type : Continuous-flow reactors improve heat/mass transfer for exothermic reactions .

- Mixing Efficiency : Use turbine impellers to ensure homogeneity in viscous solvents like DMSO .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time yield tracking .

Table 2: Reactor Optimization Parameters

| Parameter | Small Scale (Lab) | Pilot Scale |

|---|---|---|

| Temperature Control | Oil bath ±2°C | Jacketed reactor ±0.5°C |

| Mixing Speed | Magnetic stirrer (500 rpm) | Mechanical agitator (1000 rpm) |

| Reaction Time | 24–48 hours | 8–12 hours (flow reactor) |

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies?

Advanced Research Question

SAR inconsistencies often stem from undetected stereochemistry or off-target effects. Solutions include:

Crystallography : Obtain X-ray structures to confirm absolute configuration .

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) .

Proteomics : Perform pull-down assays to identify unintended binding partners .

Properties

Molecular Formula |

C8H10F2N2O2 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C8H10F2N2O2/c1-2-12-4-3-11-6(12)5-8(9,10)7(13)14/h3-4H,2,5H2,1H3,(H,13,14) |

InChI Key |

OYAUTEPAVIFYPL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CC(C(=O)O)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.